molecular formula C9H11BrFN B1407495 3-bromo-4-fluoro-N-(propan-2-yl)aniline CAS No. 1566843-16-0

3-bromo-4-fluoro-N-(propan-2-yl)aniline

Cat. No.: B1407495
CAS No.: 1566843-16-0
M. Wt: 232.09 g/mol
InChI Key: QJWKYBDBBKVKOO-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11BrFN. It is a substituted aniline derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring, and an isopropyl group attached to the nitrogen atom. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-bromo-4-fluoro-N-(propan-2-yl)aniline involves the alkylation of 4-fluoroaniline with isopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Another approach involves the bromination of 4-fluoro-N-(propan-2-yl)aniline using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-N-(propan-2-yl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted aniline derivatives, while oxidation reactions can produce quinones or other oxidized compounds.

Scientific Research Applications

3-Bromo-4-fluoro-N-(propan-2-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-4-fluoro-N-(propan-2-yl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards its molecular targets. Additionally, the isopropyl group attached to the nitrogen atom can affect the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N-(propan-2-yl)aniline: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-Bromo-4-chloro-N-(propan-2-yl)aniline: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and interactions.

    3-Bromo-4-fluoroaniline:

Uniqueness

3-Bromo-4-fluoro-N-(propan-2-yl)aniline is unique due to the combination of bromine, fluorine, and isopropyl groups on the aniline scaffold. This unique structure imparts specific chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-bromo-4-fluoro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWKYBDBBKVKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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